1-Fluoro-3-(2-(trifluoromethyl)phenyl)naphthalene
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Overview
Description
1-Fluoro-3-(2-(trifluoromethyl)phenyl)naphthalene is an organic compound with the molecular formula C17H10F4. This compound is characterized by the presence of a naphthalene ring substituted with a fluoro group and a trifluoromethylphenyl group. It is a member of the broader class of fluorinated aromatic compounds, which are known for their unique chemical properties and applications in various fields.
Preparation Methods
The synthesis of 1-Fluoro-3-(2-(trifluoromethyl)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.
Reductive Elimination: The final product is formed through reductive elimination, regenerating the palladium catalyst.
Chemical Reactions Analysis
1-Fluoro-3-(2-(trifluoromethyl)phenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed pathways are less commonly reported.
Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-3-(2-(trifluoromethyl)phenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: Fluorinated aromatic compounds are often explored for their potential in drug development due to their unique interactions with biological molecules.
Mechanism of Action
The mechanism of action for 1-Fluoro-3-(2-(trifluoromethyl)phenyl)naphthalene involves its interaction with various molecular targets. The trifluoromethyl group, in particular, plays a significant role in enhancing the compound’s lipophilicity and metabolic stability. This can lead to improved binding affinity and selectivity for specific biological targets .
Comparison with Similar Compounds
Similar compounds to 1-Fluoro-3-(2-(trifluoromethyl)phenyl)naphthalene include:
- 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate
- 1-(2-(Trifluoromethyl)phenyl)-3-(2,3-xylyl)urea
- 3-(Trifluoromethyl)phenyl isocyanate
These compounds share the trifluoromethylphenyl group but differ in their additional substituents and overall structure. The presence of the naphthalene ring in this compound provides unique electronic and steric properties that distinguish it from these similar compounds .
Properties
Molecular Formula |
C17H10F4 |
---|---|
Molecular Weight |
290.25 g/mol |
IUPAC Name |
1-fluoro-3-[2-(trifluoromethyl)phenyl]naphthalene |
InChI |
InChI=1S/C17H10F4/c18-16-10-12(9-11-5-1-2-7-14(11)16)13-6-3-4-8-15(13)17(19,20)21/h1-10H |
InChI Key |
FWDDNTDBEDDXIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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